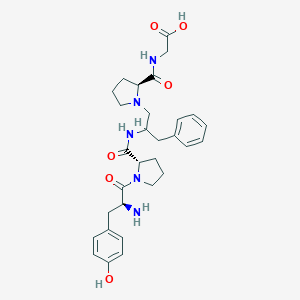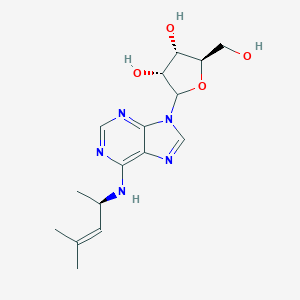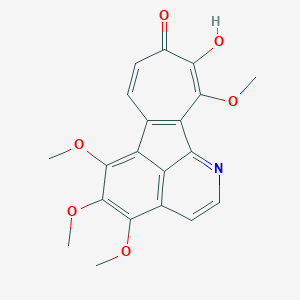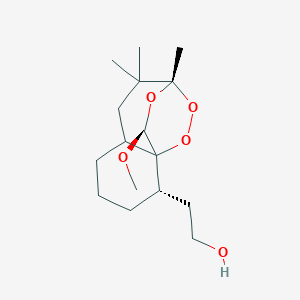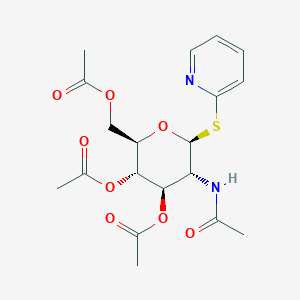
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside, also known as PTG, is a chemical compound that has been widely used in scientific research due to its unique properties. PTG is a thioglycoside derivative that has a pyridyl group at the 2-position and an acetamido group at the 2-position of the pyranose ring. It is a white crystalline powder that is soluble in water and organic solvents. PTG has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism Of Action
The mechanism of action of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to inhibit several glycosidases, including beta-glucosidase, beta-galactosidase, and alpha-fucosidase. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to modulate the activity of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from donor substrates to acceptor substrates.
Biochemical And Physiological Effects
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to have anti-inflammatory and antioxidant properties. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various in vitro and in vivo studies to investigate its effects on different biological systems, such as cancer cells, immune cells, and animal models of disease.
Advantages And Limitations For Lab Experiments
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases and glycosyltransferases. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is also relatively easy to synthesize and purify. However, 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other proteins and molecules.
Future Directions
There are several future directions for the use of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in scientific research. One direction is the development of new 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside derivatives with improved properties, such as increased stability and specificity. Another direction is the investigation of the role of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in different biological processes, such as cell signaling and metabolism. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside may also have potential applications in drug delivery and imaging, as well as in the development of new therapies for diseases.
Synthesis Methods
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-D-glucopyranoside with 2-pyridylboronic acid in the presence of a palladium catalyst. The enzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the use of a recombinant enzyme, such as a glycosyltransferase, to catalyze the reaction between the donor and acceptor substrates. The chemoenzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the combination of chemical and enzymatic methods to produce the compound.
Scientific Research Applications
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various scientific research applications, including chemical biology, glycobiology, and drug discovery. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used as a tool to study the role of carbohydrates in biological processes, such as protein-carbohydrate interactions and cell signaling pathways. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been used to develop new drugs and therapies for diseases, such as cancer and viral infections.
properties
CAS RN |
148731-71-9 |
|---|---|
Product Name |
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside |
Molecular Formula |
C19H24N2O8S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24N2O8S/c1-10(22)21-16-18(28-13(4)25)17(27-12(3)24)14(9-26-11(2)23)29-19(16)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3,(H,21,22)/t14-,16-,17-,18-,19+/m1/s1 |
InChI Key |
CIMMAOWKSJKPKK-SJQORLFUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
2-pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside PATAD-1-thio-D-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





